L-Altrose
Description
Historical Context of Rare Sugar Research
The study of rare sugars has evolved significantly over time. Initially, these less abundant monosaccharides were vaguely understood and lacked established terminology, sometimes referred to as "unnatural monosaccharides" or "monosaccharides rarely found in nature." glycoforum.gr.jp Early biochemical dictionaries might have listed them as "non-fermented sugars." glycoforum.gr.jp
A pivotal moment in the field was the establishment of a clear definition for "rare sugar" by the International Society of Rare Sugars (ISRS), founded in April 2001. They defined rare sugars as "monosaccharides and their derivatives being rarely found in nature." glycoforum.gr.jpnih.gov This definition provided a framework that triggered rapid and systematic progress in research. The term "rare sugar," initially coined by Ken Izumori, became more common following this definition and the acceleration of research, even being included in traditional dictionaries. glycoforum.gr.jp
Research into rare sugars was initiated at Kagawa University in the 1970s. kagawa-u.ac.jpscholar9.com Significant advancements in the field were facilitated by the discovery of enzymatic methods for producing rare sugars on an industrial scale, particularly since 2004. nih.gov This breakthrough addressed a major limitation, as rare sugars were previously exceptionally expensive and difficult to obtain in sufficient quantities for research. kagawa.lg.jp The development of efficient and cost-effective synthesis routes, often utilizing commercially abundant sugars as starting materials, has been a key focus in advancing rare sugar research. researchgate.netrsc.orgresearchgate.netresearchgate.net
Significance of L-Hexoses in Glycobiology and Complex Carbohydrate Systems
While D-hexoses are the predominant monosaccharides in nature and have historically dominated carbohydrate research, L-hexoses also hold significant importance in glycobiology and as components of complex carbohydrate systems. researchgate.netrsc.orgresearchgate.net Although less widespread than their D-counterparts, L-hexoses are known constituents of important polysaccharides, antibiotics, and other natural products. researchgate.netrsc.orgresearchgate.net
The biological significance of L-hexoses is underscored by their presence in various biological molecules. For instance, L-fucose (6-deoxy-L-galactose) is a major component of fucoidan, a polysaccharide from brown seaweed known for its diverse biological properties, including potential anticancer, antitumor, and anticoagulant activities. tandfonline.com L-rhamnose (6-deoxy-L-mannose) plays a crucial role in the gel formation of certain bacterial polysaccharides. tandfonline.com Furthermore, 6-deoxy-L-altrose has been identified as a component of lipopolysaccharides in Gram-negative pathogens, suggesting a role in antigenicity. tandfonline.combiosynth.com The presence of L-hexoses and their derivatives in bacterial polysaccharides highlights their involvement in host-pathogen interactions and immunological recognition. researchgate.netbiosynth.combeilstein-journals.org
The stereochemistry of monosaccharides, including the distinction between D and L forms, is critical as it dictates their interactions with enzymes and other biological molecules. nih.gov While most naturally occurring sugars in higher organisms are D-saccharides, the presence and roles of L-saccharides in specific contexts, such as bacterial cell walls and specialized metabolites, emphasize their unique significance in the biological landscape. biologyonline.compressbooks.pub
L-Altrose as a Non-Canonical Monosaccharide and Research Focus
This compound is an aldohexose monosaccharide that is considered a rare sugar due to its limited natural occurrence. biologyonline.comwikipedia.org It is a stereoisomer of D-altrose and shares the chemical formula C₆H₁₂O₆ with other hexoses like glucose and mannose. biologyonline.comontosight.ai this compound is also a C-3 epimer of L-mannose. biologyonline.comwikipedia.org
Unlike the more common D-altrose, which is considered an unnatural monosaccharide, this compound has been isolated from natural sources, specifically from strains of the bacterium Butyrivibrio fibrisolvens. biologyonline.comwikipedia.org Its relative rarity in nature is partly attributed to its instability and tendency to interconvert with other sugars under physiological conditions. ontosight.ai
Research focusing on this compound encompasses its synthesis, properties, and potential applications. Due to its scarcity in nature, efficient chemical and enzymatic synthesis methods are crucial for obtaining this compound for research purposes. Studies have explored various routes for its synthesis, often starting from more abundant sugars like D-galactose or D-fucose. researchgate.net Enzymatic approaches utilizing isomerases have also been investigated for the production of this compound and its derivatives. tandfonline.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(3R,4S,5R,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5+,6?/m0/s1 |
InChI Key |
WQZGKKKJIJFFOK-VSOAQEOCSA-N |
SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Isomeric SMILES |
C([C@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for L Altrose and Its Derivatives
Chemoenzymatic and Chemical Synthesis Approaches to L-Altrose
Chemical and chemoenzymatic strategies provide versatile routes to this compound, often leveraging the stereocenters of existing monosaccharides or employing selective transformations to install the desired configuration.
Synthesis from D-Sugar Precursors (e.g., D-Galactose, D-Fucose, D-Glucose)
Several synthetic routes to this compound and its derivatives originate from common D-sugars such as D-galactose, D-fucose, and D-glucose. ontosight.aithieme-connect.comresearchgate.netwikipedia.org
One approach involves starting from D-galactose. A convenient chemical synthesis of this compound has been developed from D-galactose, utilizing a 5-epimerization step via Mitsunobu inversion of the open-chain D-hexose. researchgate.net
Synthesis from D-fucose has also been explored. A method for the chemical synthesis of this compound's 6-deoxy derivative starts from D-fucose. researchgate.net
D-glucose, being a readily available and inexpensive hexose (B10828440), serves as a particularly attractive starting material for the synthesis of various L-hexoses, including this compound. thieme-connect.com An efficient synthesis of this compound starting from glucose has been reported. researchgate.net One strategy involves the preparation of orthogonally protected thioglycosides of this compound from L-ido derivatives, which are themselves synthesized from D-glucose via C-5 epimerization of 5,6-unsaturated thioglycosides, followed by C-4 epimerization. thieme-connect.com
Stereoselective Transformations and Key Intermediates in this compound Synthesis
Achieving the correct stereochemistry is paramount in this compound synthesis. Stereoselective transformations are crucial steps in converting readily available precursors into the desired this compound scaffold.
Key intermediates often include modified sugar derivatives that allow for controlled inversion or introduction of stereocenters. For instance, the 5-epimerization by Mitsunobu inversion of open-chain D-hexoses is a key step in the synthesis of this compound from D-galactose or D-fucose. researchgate.net
In the synthesis of this compound thioglycosides from D-glucose, 5,6-unsaturated thioglycoside derivatives serve as key intermediates, undergoing C-5 and subsequent C-4 epimerization to establish the this compound configuration. thieme-connect.com
Another strategy involves the use of 1,6-anhydro-β-L-hexopyranoses as building blocks. Regioselective triflation and benzoylation of 1,6-anhydro-β-L-idopyranose followed by SN2 substitution with various nucleophiles are key steps towards the synthesis of this compound derivatives. researchgate.net
A three-step synthesis of protected this compound from a D-galactose-derived Perlin aldehyde has been reported, involving SN2 inversion of a triflate intermediate followed by dihydroxylation. indianchemicalsociety.com
The synthesis of 5-C-methylated this compound has been achieved through C5/C6-spirocyclopropanation of exocyclic enol esters followed by alkali ring-opening, demonstrating a diastereoselective approach. nih.gov
Specific Routes for N-Acetylated this compound Derivatives
N-Acetylated this compound derivatives, such as N-acetyl-L-altrosamine (2-acetamido-2-deoxy-L-altrose), are important building blocks for more complex carbohydrates, including bacterial nonulosonic acids like pseudaminic acids. nih.govnih.govrsc.org
An efficient and scalable synthesis of 2,4-di-N-acetyl-L-altrose (L-2,4-Alt-diNAc), a key hexose for the synthesis of pseudaminic acids, has been developed using L-fucose as a starting material. rsc.org This synthesis addresses pitfalls in previously reported methods. rsc.org
Another approach to N-acetylated this compound derivatives involves starting from N-acetyl-D-glucosamine. Although lengthy (14 steps), this route benefits from the initial configurations at the C-2 and C-3 positions matching the desired compound, despite requiring 6-deoxygenation and inversion of stereocenters at C-4 and C-5. rsc.org
Biocatalytic Approaches for this compound Production
Biocatalysis offers an environmentally friendly and often highly selective alternative to chemical synthesis for the production of rare sugars like this compound. wikipedia.orgresearchgate.netmpg.deeragene.com
Enzyme-Catalyzed Isomerization and Epimerization for this compound
Enzymes, particularly isomerases and epimerases, play a significant role in the biocatalytic production of this compound by facilitating the interconversion of sugars and the inversion of stereocenters. wikipedia.orgresearchgate.netmpg.denih.gov
While this compound is not commonly found in nature, it can be synthesized from other sugars through enzymatic reactions, such as the epimerization of glucose at the C-3 position. ontosight.ai
Specific enzymes have been explored for the production of deoxy-L-altrose derivatives. 6-Deoxy-L-altrose has been produced from L-rhamnose via 6-deoxy-L-psicose using microbial enzymes. tandfonline.com L-arabinose isomerase from Escherichia aerogenes has been shown to convert L-psicose into this compound. tandfonline.com Recombinant L-arabinose isomerase has been used to convert 6-deoxy-L-psicose to 6-deoxy-L-altrose, achieving a production yield of 16.8% from purified 6-deoxy-L-psicose. tandfonline.com The total production yield of 6-deoxy-L-altrose from L-rhamnose was reported as 14.6%. tandfonline.com
Aldose isomerases, in general, catalyze the isomerization of aldoses and ketoses. tandfonline.comwikipedia.org L-rhamnose isomerase from Pseudomonas stutzeri, known for its broad substrate specificity, can catalyze the isomerization between D-allose and D-psicose, with D-altrose as a byproduct. beilstein-journals.orgnih.gov
Phosphosugar isomerases, which typically catalyze the isomerization of phosphosugars, have also demonstrated the ability to catalyze the isomerization of various monosaccharides, including altrose, suggesting their potential for developing new sugar isomerases through protein engineering. nih.gov
This compound can also be used as a substrate to identify, differentiate, and characterize aldose C-2 epimerases. sigmaaldrich.com
Bioconversion Pathways from Alternative Sugar Substrates (e.g., L-Rhamnose, L-Psicose)
Enzymatic bioconversion offers an environmentally friendly approach for the synthesis of rare sugars like this compound and its derivatives from more readily available substrates. tandfonline.com Research has demonstrated the feasibility of producing 6-deoxy-L-altrose, a derivative of this compound, from alternative sugar substrates such as L-rhamnose and L-psicose using specific enzyme-catalyzed reactions. tandfonline.comdntb.gov.uatandfonline.comresearchgate.nettandfonline.com
A notable bioconversion pathway for 6-deoxy-L-altrose utilizes L-rhamnose as the starting material. This process typically involves a cascade of enzymatic steps. Initially, L-rhamnose is converted to 6-deoxy-L-psicose through the action of enzymes such as L-rhamnose isomerase (L-RhI) and D-tagatose 3-epimerase (DTE). tandfonline.comdntb.gov.uatandfonline.comresearchgate.nettandfonline.com Subsequently, the purified 6-deoxy-L-psicose is isomerized to 6-deoxy-L-altrose. tandfonline.comdntb.gov.uatandfonline.comresearchgate.net L-arabinose isomerase (L-AI) from Enterobacter aerogenes has been shown to catalyze this isomerization. tandfonline.comtandfonline.comoup.com
Studies have investigated the equilibrium ratios and production yields of these bioconversion pathways. In one reported enzymatic system starting from L-rhamnose, the equilibrium ratio of 6-deoxy-L-psicose to 6-deoxy-L-altrose was found to be 60:40. tandfonline.comtandfonline.comresearchgate.net The total production yield of 6-deoxy-L-altrose from L-rhamnose in this system was reported as 14.6%. tandfonline.comtandfonline.comresearchgate.net
Another alternative substrate explored for the production of this compound is L-psicose. L-arabinose isomerase from Enterobacter aerogenes IK7 has demonstrated the ability to convert L-psicose into this compound. tandfonline.comoup.com However, the equilibrium ratio in this conversion was observed to be biased towards L-psicose, with a ratio of 84:16 (L-psicose:this compound). tandfonline.com L-arabinose isomerase from Mycobacterium smegmatis has also been reported to catalyze the isomerization of this compound to L-psicose, suggesting its potential for this compound production from L-psicose. oup.com
The following table summarizes some of the bioconversion data:
| Starting Substrate | Product | Enzyme(s) Involved | Equilibrium Ratio (Substrate:Product) | Production Yield (from Starting Substrate) | Reference |
| L-Rhamnose | 6-deoxy-L-altrose | L-RhI, DTE, L-AI (E. aerogenes) | 6-deoxy-L-psicose:6-deoxy-L-altrose (60:40) | 14.6% | tandfonline.comtandfonline.comresearchgate.net |
| 6-deoxy-L-Psicose | 6-deoxy-L-altrose | L-AI (E. aerogenes) | 60:40 | 16.8% (from 6-deoxy-L-psicose) | tandfonline.com |
| L-Psicose | This compound | L-AI (E. aerogenes IK7) | L-Psicose:this compound (84:16) | Not specified | tandfonline.comoup.com |
| L-Fructose | This compound | L-AI (M. smegmatis) | Not specified | Not specified | oup.com |
Engineered Enzymatic Systems and Multi-Enzyme Cascade Development for this compound
The development of engineered enzymatic systems and multi-enzyme cascades represents a significant advancement in the synthesis of rare sugars. These systems aim to improve efficiency, yield, and specificity compared to traditional chemical synthesis methods. tandfonline.combeilstein-journals.org The bioconversion pathways described for 6-deoxy-L-altrose from L-rhamnose exemplify the application of multi-enzyme cascades, utilizing a sequence of enzymes to transform the substrate through several intermediates to the final product. tandfonline.comdntb.gov.uatandfonline.comresearchgate.nettandfonline.com
In these enzymatic systems, the enzymes can be used in various forms, including as partially purified enzymes or immobilized within host cells, such as toluene-treated recombinant Escherichia coli. tandfonline.comdntb.gov.uatandfonline.comresearchgate.net Immobilization can offer advantages such as increased enzyme stability and reusability. tandfonline.com
Further research into identifying novel enzymes with desired activities, optimizing enzyme expression and immobilization, and engineering metabolic pathways in microorganisms are key areas for advancing the enzymatic synthesis of this compound and its derivatives.
Enzymatic Biotransformation and Biosynthesis Pathways Involving L Altrose
Natural Occurrence of L-Altrose in Microbial Polysaccharides
This compound has been identified as a constituent of extracellular polysaccharides (EPS) produced by certain strains of bacteria. Notably, strains of Butyrivibrio fibrisolvens, a bacterium found in the digestive tract of ruminant animals, have been reported to produce EPS containing this compound and glucose. wikipedia.orguni.lu Specifically, Butyrivibrio fibrisolvens strain CF3 is known to elaborate extracellular polysaccharides that include this compound. chem960.comuni-freiburg.de
Microbial polysaccharides, in general, are abundant biomacromolecules synthesized by a wide variety of microorganisms, including bacteria, fungi, and algae. metabolomicsworkbench.orgchem960.comwikipedia.orguni-freiburg.de These biopolymers are composed of monosaccharide units, which can include common sugars like glucose, galactose, and mannose, as well as less common or rare sugars and their derivatives, such as amino sugars. wikipedia.orgnih.gov The presence of this compound in these microbial structures highlights its role as a building block in complex bacterial glycans.
Characterization of this compound-Modifying Enzymes
The metabolism and transformation of this compound involve specific enzymatic activities. Enzymes such as aldose isomerases and epimerases play crucial roles in altering the structure and configuration of sugars. zellbio.eunih.govhmdb.ca this compound itself can serve as a substrate for the characterization of certain enzymes, such as aldose C-2 epimerases like cellobiose (B7769950) 2-epimerase. nih.gov
Epimerases are a class of enzymes that catalyze the inversion of stereochemistry at a specific carbon center within a sugar molecule. nih.gov Aldose isomerases, on the other hand, facilitate the interconversion between aldoses (sugars with an aldehyde group) and ketoses (sugars with a ketone group). zellbio.euhmdb.ca Both enzyme types are pertinent to understanding how this compound is processed within biological systems.
Biochemical and Structural Analysis of Aldose Isomerases with this compound Specificity
While direct studies focusing solely on aldose isomerases with strict specificity for this compound are less commonly detailed in broad overviews, research on related isomerases provides insights into potential mechanisms and structural features. For instance, L-arabinose isomerases (L-AIs) have been biochemically characterized and some exhibit specificity towards various aldoses, including D-galactose and L-arabinose. nih.gov Structural homology and protein-substrate docking analyses have been employed to understand the interactions between these enzymes and their substrates. nih.gov
Studies on other sugar isomerases, such as xylose isomerase and D-lyxose isomerase, have provided detailed biochemical and structural information. hmdb.calabsolu.ca Crystal structures of these enzymes have been resolved, revealing the architecture of their active sites and providing a basis for understanding their catalytic mechanisms, which typically involve the repositioning of carbonyl groups during aldose-ketose isomerization. hmdb.calabsolu.ca Although these studies may not directly involve this compound, they establish a framework for the biochemical and structural analysis of isomerases that could potentially act on this compound or its derivatives.
Table 1: Enzymatic Production of 6-deoxy-L-altrose from 6-deoxy-L-psicose
| Enzyme Source | Substrate | Product | Equilibrium Ratio (Substrate:Product) |
| E. aerogenes L-AI | 6-deoxy-L-psicose | 6-deoxy-L-altrose | 60:40 |
| Arthrobacter sp. L-RI | 6-deoxy-L-psicose | 6-deoxy-L-allose | 40:60 |
The production yield of 6-deoxy-L-altrose from L-rhamnose via enzymatic steps involving L-rhamnose isomerase, D-tagatose 3-epimerase, and L-arabinose isomerase has been reported as 14.6%. zellbio.eurxnfinder.org
Epimerases and Other Enzymes in this compound Metabolism
Epimerases are critical for altering the stereochemistry of sugars, a process vital for generating structural diversity in carbohydrates. Bacterial epimerases are involved in the synthesis of complex carbohydrate polymers that form components of the cell wall and envelope. nih.gov
GDP-mannose 3,5-epimerase (GM35E) is an example of an epimerase involved in nucleotide sugar metabolism. nih.govnih.govwmcloud.org This enzyme catalyzes the reversible interconversion of GDP-D-mannose to GDP-L-galactose and can theoretically produce D-altrose. nih.gov The mechanism of GM35E involves a series of steps including oxidation and epimerization at specific carbon positions of the sugar moiety. nih.govnih.gov While this enzyme is known to produce GDP-L-galactose and potentially GDP-D-altrose, its direct role in the metabolism of this compound itself, particularly in the context of microbial polysaccharides containing this compound, requires further specific investigation.
Elucidation of Biosynthetic Routes to this compound and Related Glycans
The biosynthesis of this compound, particularly as a component of microbial polysaccharides, is linked to the broader pathways of nucleotide sugar and glycan synthesis in bacteria. This compound is found as a constituent of extracellular polysaccharides in Butyrivibrio fibrisolvens. wikipedia.orguni.luchem960.comuni-freiburg.de Another significant occurrence is 6-deoxy-L-altrose, which forms the O-antigen homopolymer in Yersinia enterocolitica serotype O:3. nih.gov
Studies on the rfb gene cluster in Yersinia enterocolitica serotype O:3 have identified genes essential for the synthesis of this 6-deoxy-L-altrose O-antigen. nih.gov Some of these genes show similarities to proteins involved in the biosynthesis of dTDP-L-rhamnose, a related 6-deoxyhexose. nih.gov Given that L-rhamnose and 6-deoxy-L-altrose are C3-epimers, it is suggested that analogous pathways may be involved in their biosynthesis. nih.gov
Bacterial glycan biosynthesis generally involves the synthesis of nucleotide-activated sugar precursors, followed by their transfer to acceptor molecules by specific glycosyltransferases. dntb.gov.ua Bacteria are known to produce glycans containing rare deoxy amino sugars that are distinct from those found in eukaryotes. cenmed.com The biosynthesis pathways for 6-deoxyhexose glycans in bacteria involve nucleotide sugar intermediates. dntb.gov.ua The well-characterized dTDP-L-rhamnose biosynthesis pathway, which starts from glucose-1-phosphate, provides a model for how other 6-deoxyhexoses like 6-deoxy-L-altrose might be synthesized at the nucleotide sugar level before incorporation into polysaccharides. dntb.gov.ua
Research has also explored the use of metabolic inhibitors based on rare bacterial monosaccharide scaffolds, including altrose, to interfere with bacterial glycan biosynthesis, highlighting the importance of these sugars in bacterial physiology. cenmed.com While chemical synthesis routes for this compound and its derivatives like 2,4-di-N-acetyl-L-altrose (an intermediate in the biosynthesis of pseudaminic acids, which are bacterial glycan components) have been developed, the focus here remains on the enzymatic and biological pathways. chem960.comuni-freiburg.deeasychem.org The presence of L-Alt-diNAc as a component of bacterial pseudaminic acids underscores the integration of this compound derivatives into complex bacterial glycans. easychem.org
Structural Elucidation and Conformational Dynamics of L Altrose
Spectroscopic Methodologies for L-Altrose Structural Analysis
Spectroscopic techniques play a crucial role in determining the structure and understanding the conformational preferences of this compound and its derivatives. Advanced methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Vibrational Circular Dichroism (VCD) spectroscopy, and Mass Spectrometry (MS) provide valuable insights into its molecular architecture and dynamics.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound and its Derivatives
NMR spectroscopy is a powerful tool for the detailed structural analysis of carbohydrates, including this compound. diva-portal.orgnih.govnih.govresearchgate.netacs.orgnd.eduresearchgate.net By examining chemical shifts, coupling constants, and performing 2D NMR experiments (such as COSY and HSQC), researchers can determine the positions of atoms and their connectivity, as well as gain information about the molecule's conformation in solution. researchgate.netnd.edu
Studies utilizing 1H and 13C NMR have been instrumental in identifying this compound in biological samples and characterizing synthetic this compound derivatives. nih.govresearchgate.netacs.org For example, 1H and 13C NMR data have been used to identify 6-deoxy-D-altrose, a rare sugar, isolated from a mushroom. researchgate.net The NMR spectra indicated the presence of multiple forms in aqueous solution, including α and β anomers of both pyranose and furanose rings, as evidenced by distinct signals for anomeric protons and carbons. researchgate.net
NMR spectroscopy is also employed to study the conformational changes in altrose-containing structures. 1H NMR studies on mono-altro-beta-cyclodextrin, a derivative where one glucose unit is replaced by altrose, revealed conformational changes in the altrose residue upon complex formation with adamantane-1-carboxylic acid. nih.gov Analysis of chemical shifts, temperature coefficients, and vicinal coupling constants of exchangeable hydroxyl protons provided evidence for alterations in the hydrogen-bonding network and a shift in the altrose conformation. nih.gov
Furthermore, NMR-based titration methods have been used to determine the pKa values of altrose-containing pseudodisaccharides and to study their conformations in both protonated and neutral states. diva-portal.org These studies showed that the conformational equilibrium of altroside moieties can be influenced by protonation, with shifts observed towards specific skew or chair conformers depending on the position of the amino group. diva-portal.org
NMR data, particularly coupling constants, can be correlated with theoretical calculations to understand the distribution of different conformers in solution. scispace.com For instance, comparing experimental coupling constants with those calculated for idealized chair (4C1 and 1C4) and skew-boat (OS2) conformations has allowed for the estimation of the equilibrium composition of altropyranose ring conformers in solution. scispace.com
Vibrational Circular Dichroism (VCD) Spectroscopy for this compound Conformational Studies
Vibrational Circular Dichroism (VCD) spectroscopy is a powerful technique for determining the three-dimensional structure and conformational details of chiral molecules, including carbohydrates. dh.nrwpnas.orgresearchgate.netrsc.orgacs.org Unlike electronic circular dichroism, VCD is sensitive to the vibrations of all chemical bonds, making it highly responsive to subtle conformational changes and intermolecular interactions. dh.nrwresearchgate.net
VCD spectra can be used to determine both the absolute configuration and the conformations of molecules. dh.nrw By measuring the differential absorption of left and right circularly polarized infrared light during vibrational transitions, VCD provides a unique spectroscopic fingerprint related to the molecule's stereochemistry and conformation. dh.nrw
While direct studies on this compound specifically using VCD were not prominently found in the search results, the application of VCD to carbohydrates and its sensitivity to conformational aspects are well-established. researchgate.net Theoretical calculations are often used in conjunction with experimental VCD data to interpret spectra and elucidate conformational preferences. pnas.orgresearchgate.netrsc.orgacs.org The ability of VCD to distinguish rapidly interconverting conformers makes it a valuable tool for studying the dynamic conformational landscape of flexible molecules like altrose derivatives. rsc.org
Mass Spectrometry (MS) Approaches for this compound Structural Confirmation
Mass Spectrometry (MS) is a valuable analytical technique for the structural confirmation and identification of carbohydrates, including this compound, often used in conjunction with separation techniques like gas chromatography (GC) or liquid chromatography (LC). oup.comoup.comnih.govrsc.orgnih.govindianchemicalsociety.comresearchgate.netshimadzu.comshodex.comacs.org MS provides information about the molecular weight of the compound and, through fragmentation patterns (tandem MS), can reveal details about its structure and connectivity. acs.org
This compound has been identified in bacterial polysaccharides using methods involving GC-MS analysis of alditol acetates prepared from polysaccharide hydrolysates. oup.comoup.com This approach allows for the qualitative detection and quantitative analysis of monosaccharides within complex carbohydrates. oup.com High-resolution mass spectrometry, such as electrospray ionization quadrupole time-of-flight (ESI-QTOF) MS, has been used to confirm the identity of synthetic this compound derivatives by providing accurate mass measurements. rsc.orgindianchemicalsociety.com
Methylation analysis followed by GC-MS is a common strategy for determining the linkage positions between monosaccharide residues in oligosaccharides and polysaccharides. nih.govresearchgate.net This involves methylating the free hydroxyl groups, hydrolyzing the polysaccharide, reducing the sugars to alditols, and acetylating the remaining hydroxyl groups. The resulting partially methylated alditol acetates are then analyzed by GC-MS, and their fragmentation patterns provide information about the original linkage points. nih.govresearchgate.net While specific detailed MS fragmentation data for this compound alditol acetates were not extensively provided in the search results, the general methodology is applicable for its structural characterization within larger glycans.
Conformational Analysis of this compound and its Glycosides
The conformational flexibility of this compound and its glycosides is a significant aspect of their structural characterization. Unlike many other aldohexopyranosides, altrose exhibits greater flexibility in its ring conformation. wikipedia.org Conformational analysis focuses on the preferred three-dimensional arrangements of the sugar ring and the orientation of glycosidic linkages.
Investigation of Pyranose Ring Conformations and Equilibria
Monosaccharides like altrose can exist in various cyclic forms, primarily as six-membered pyranose rings or five-membered furanose rings, which are in equilibrium with the open-chain form in aqueous solution. libretexts.orglibretexts.orgucr.edu Pyranose rings typically adopt chair conformations, similar to cyclohexane. libretexts.orglibretexts.org For aldohexopyranoses, the two primary chair conformations are denoted as 4C1 and 1C4. cazypedia.org
This compound is known for the flexibility of its pyranose ring. wikipedia.org Studies have shown that in solution, altrose derivatives can occupy multiple conformations, including both the 4C1 and 1C4 chair forms, as well as skew-boat conformations like OS2. wikipedia.orgdiva-portal.orgscispace.com The relative populations of these conformers in equilibrium can be influenced by factors such as substitution patterns and the surrounding environment. diva-portal.orgscispace.com
NMR spectroscopy, particularly the analysis of coupling constants, is a key technique for investigating the equilibrium between different ring conformations. diva-portal.orgscispace.com By comparing experimental coupling constants with values calculated for idealized conformers, the relative populations of 4C1, 1C4, and OS2 forms in solution can be estimated. scispace.com For example, studies on mono-altro-β-cyclodextrin indicated an equilibrium composition of altropyranose conformations including 1C4, OS2, and 4C1 forms, with the distribution shifting upon guest inclusion. scispace.com Similarly, investigations of altrose-containing pseudodisaccharides revealed that both 4C1 and OS2 conformations were occupied in the neutral state, with protonation causing a shift in the equilibrium towards the skew conformer for certain derivatives. diva-portal.org
The flexibility observed in altrose is in contrast to the more rigid conformations typically adopted by other aldohexopyranosides like glucose, where the 4C1 chair is highly favored due to the equatorial positioning of most substituents. libretexts.orglibretexts.org The ability of the altrose ring to readily interconvert between different conformations is an important characteristic that can influence its interactions and reactivity.
Analysis of Glycosidic Linkage Flexibility and Torsion Angle Distributions
These torsion angles define the relative orientation of adjacent sugar rings. The flexibility around these linkages allows for a range of possible conformations, which can be explored through experimental techniques and computational methods. diva-portal.orgaip.orgnih.gov
NMR spectroscopy, particularly the measurement of transglycosidic coupling constants (JCC and JCH), provides valuable experimental data for probing glycosidic linkage conformations in solution. nd.edudiva-portal.orgaip.org These coupling constants are sensitive to the dihedral angles across the glycosidic bond and can be used to estimate the populations of different conformers. nd.edudiva-portal.orgaip.org
Molecular dynamics simulations and other computational methods are often employed alongside NMR to provide a more detailed picture of the conformational space accessible to glycosidic linkages. diva-portal.orgaip.orgnih.govrsc.org These simulations can generate free-energy maps as a function of the torsion angles, highlighting preferred conformational states and the barriers to interconversion. nih.gov Studies on glycosidic linkages in other carbohydrates have shown that they can exhibit significant flexibility and may populate multiple conformational states, sometimes with bimodal distributions of torsion angles. aip.orgrsc.org
While specific detailed studies focusing solely on the glycosidic linkage flexibility and torsion angle distributions in this compound glycosides were not extensively detailed in the provided search results, the general principles and methodologies applied to other glycosidic linkages are applicable. The inherent flexibility of the altrose ring suggests that glycosides derived from this compound may also exhibit complex conformational behavior at the linkage points, which would require detailed NMR and computational studies for full characterization.
Characterization of Intramolecular Hydrogen Bonding Networks in this compound Structures
The conformational landscape and stability of monosaccharides like this compound are significantly influenced by intramolecular hydrogen bonding networks. These internal interactions, occurring between hydroxyl groups and ring oxygen atoms within the same molecule, play a crucial role in defining the preferred three-dimensional structures adopted in various environments, such as solution or the solid state.
Theoretical studies employing computational methods such as Density Functional Theory (DFT), Atoms in Molecules (AIM) analysis, and Natural Bond Orbital (NBO) calculations have provided insights into the potential for intramolecular hydrogen bond formation in rare sugars, including altrose. These studies predict that altrose can form a notable number of predominant intramolecular hydrogen bonds. Specifically, theoretical investigations indicate the presence of three such interactions within the altrose structure (typically studied in the β-D-anomeric form, with analogous interactions expected in the L-enantiomer due to symmetry).
Research findings suggest that these three intramolecular hydrogen bonds in altrose are relatively similar in strength. This contrasts with other rare sugars like gulose and allose, which were predicted to form fewer (one and two, respectively) intramolecular hydrogen bonds in the same study. The presence and nature of these internal hydrogen bonds can be probed experimentally through techniques such as FT-IR spectroscopy, where their formation leads to characteristic shifts (red-shifts) in the O-H stretching vibrational frequencies compared to free hydroxyl groups.
The table below summarizes the predicted intramolecular hydrogen bonds in β-D-Altrose based on theoretical studies, noting that similar interactions are expected in this compound.
| Hydrogen Bond | Description / Strength |
| Bond 1 | One of three predominant intramolecular H-bonds |
| Bond 2 | One of three predominant intramolecular H-bonds |
| Bond 3 | One of three predominant intramolecular H-bonds |
| Note: | The three intramolecular H-bonds in altrose are described as being "almost the same" in strength in the theoretical study. |
Understanding these intramolecular hydrogen bonding patterns is essential for a comprehensive characterization of this compound's structural and conformational dynamics, influencing its physical properties and potential interactions with other molecules.
Advanced Analytical Techniques for L Altrose Characterization in Research
Chromatographic Techniques for L-Altrose Detection, Separation, and Quantitation
Chromatography is a fundamental tool for separating components within a mixture, making it essential for isolating and analyzing this compound from biological or synthetic samples. Various chromatographic methods offer different advantages depending on the specific analytical need.
Gas-Liquid Chromatography (GLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Profiling
Gas-Liquid Chromatography (GLC), often coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of monosaccharides, including this compound. oup.comoup.comcapes.gov.br This method typically requires the derivatization of sugars to make them volatile. Alditol acetates are commonly prepared from polysaccharide hydrolysates for analysis by GLC or GC-MS. oup.comoup.comcapes.gov.br
Research has demonstrated the utility of GLC in identifying and quantifying this compound in bacterial polysaccharides. For instance, in studies of Butyrivibrio fibrisolvens, GLC analysis of alditol acetates prepared from extracellular polysaccharide (EPS) hydrolysates was used to determine the altrose content. oup.com A challenge noted with altrose analysis by these methods is its tendency to form 1,6-anhydroaltrose in acidic solutions, which can result in multiple peaks in the chromatogram, specifically 2,3,4-tri-O-acetyl-1,6-anhydroaltrose and altritol hexaacetate. oup.com
GC-MS provides an additional layer of identification by generating mass spectra of the separated components, allowing for confirmation of the sugar's identity based on its fragmentation pattern. oup.comoup.comlcms.cz This is particularly useful for complex samples where multiple monosaccharides may be present. While general GC-MS methods for sugar profiling exist, specific detailed research findings focusing solely on this compound profiling by GC-MS in isolation were not prominently available in the search results, but the technique's applicability to monosaccharides is well-established. lcms.cznih.govrestek.com
High-Performance Liquid Chromatography (HPLC) and High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for this compound
High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating and analyzing carbohydrates. creative-biolabs.comglobalresearchonline.netwikipedia.org It offers advantages such as high sensitivity and the ability to analyze samples in a liquid phase, often without extensive derivatization depending on the detector used. creative-biolabs.comwikipedia.org
High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is particularly well-suited for the analysis of carbohydrates due to the alkaline conditions used, which ionize the hydroxyl groups of sugars, allowing separation on an anion-exchange column. creative-biolabs.comchromatographyonline.comshim-pol.pl The pulsed amperometric detection method is highly sensitive and does not require chromophoric derivatives, making it ideal for directly detecting carbohydrates. creative-biolabs.comchromatographyonline.comshim-pol.pl
HPAEC-PAD has been successfully applied to the analysis of various monosaccharides in complex matrices. chromatographyonline.comshim-pol.plnih.govthermofisher.commdpi.com While specific detailed studies focusing exclusively on the HPAEC-PAD analysis of this compound were not extensively found, the technique's capability to separate and quantify a wide range of monosaccharides, including other hexoses, suggests its applicability to this compound characterization. chromatographyonline.comnih.govmdpi.com The method involves using alkaline eluents, such as sodium hydroxide, and can achieve good separation of isomeric sugars. shim-pol.plthermofisher.com Challenges can include the potential for atmospheric carbon dioxide interference and the need for column regeneration. shim-pol.pl
Thin Layer Chromatography (TLC) for Qualitative this compound Analysis
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique often used for the qualitative analysis and initial screening of mixtures containing carbohydrates. nih.govlibretexts.orgstudysmarter.co.ukuad.ac.id It involves separating compounds on a thin layer of stationary phase coated on a plate. nih.govlibretexts.org
TLC has been employed for the qualitative detection of altrose and other monosaccharides in polysaccharide hydrolysates. oup.comoup.com By comparing the retention factor (Rf) values of sample spots to those of known monosaccharide standards, the presence of this compound can be indicated. nih.govlibretexts.org While primarily a qualitative or semi-quantitative technique, TLC is valuable for quickly assessing the monosaccharide composition of a sample before employing more sophisticated quantitative methods. nih.govuad.ac.id
Spectroscopic and Diffraction Methods Applied to this compound Research
Spectroscopic and diffraction techniques provide valuable information about the structure, bonding, and crystalline nature of this compound.
Fourier Transform Infrared (FTIR) Spectroscopy for this compound Structural Insights
Fourier Transform Infrared (FTIR) spectroscopy is a technique that measures the absorption or transmission of infrared light by a sample, providing information about the functional groups and chemical bonds present in a molecule. dergipark.org.trdiva-portal.orgfrontiersin.org FTIR spectroscopy can be used to obtain structural insights into carbohydrates. dergipark.org.trfrontiersin.orgresearchgate.netresearchgate.net
X-ray Diffraction (XRD) for Crystalline this compound Structures
X-ray Diffraction (XRD) is a powerful non-destructive technique used to determine the atomic and molecular structure of crystalline materials. ub.eduwikipedia.orgazooptics.compdx.edu By analyzing the diffraction pattern produced when X-rays interact with a crystal, information about the crystal lattice, atomic positions, and molecular packing can be obtained. ub.eduwikipedia.orgazooptics.com
XRD is crucial for characterizing the solid-state structure of crystalline compounds like sugars. wikipedia.orgresearchgate.net While the crystal structures of some sugar analogues have been studied using XRD, specific detailed research findings on the X-ray diffraction of crystalline this compound were not prominently found in the search results. researchgate.net However, if this compound can be crystallized, XRD analysis would provide definitive information about its unit cell dimensions, space group, and the precise arrangement of atoms in the crystal lattice. ub.eduwikipedia.orgpdx.edu This data is invaluable for understanding the molecule's conformation and intermolecular interactions in the solid state.
Compound Names and PubChem CIDs
Electrophoretic and Multidimensional Techniques for this compound-Containing Samples
The analysis of carbohydrates, including this compound, often presents challenges due to their structural diversity, isomerism, and lack of strong chromophores. Electrophoretic and multidimensional chromatographic techniques offer powerful solutions for resolving these complexities. Capillary electrophoresis (CE) and multidimensional chromatography provide high-resolution separation capabilities that are essential for detailed carbohydrate analysis and glycomics strategies. nih.govlongdom.orgutas.edu.au
Capillary Electrophoresis in Carbohydrate Analysis
Capillary electrophoresis (CE) is a highly promising technique for the analysis of mono- and oligosaccharides. nih.gov CE separates analytes based on their charge, size, and shape. nih.gov Since most neutral carbohydrates lack significant charge, methods have been developed to enable their electromigration in CE. These approaches include ionization of hydroxyl groups at high pH, complexation with charged compounds like borate, derivatization with ionizable tags, or partitioning into a pseudostationary phase such as micelles. nih.gov
CE offers high resolution and can separate carbohydrates based on their charge-to-size ratio. longdom.org This is particularly valuable for resolving carbohydrate isomers, a common challenge in glycan analysis. nih.gov While direct detection of carbohydrates in CE can be achieved using methods like indirect photometric detection, amperometry, or mass spectrometry, precolumn derivatization with various tags is often employed to introduce chromophores or fluorophores, facilitating sensitive detection. nih.gov For instance, labeling carbohydrates with a charged fluorophore like 8-aminopyrene-1,3,6-trisulfonate (APTS) ensures migration in the electric field and allows for detection in the femtomolar range using laser-induced fluorescence. acs.org CE can be coupled with mass spectrometry (CE/MS) for online detection, providing information about glycan composition and structure. nih.gov
CE methods have been developed not only to separate glycans with the same monosaccharide sequence but different positional isomers but also to determine the anomeric configuration (alpha or beta linkage) of monosaccharides within a glycan. acs.org
Multidimensional Chromatography and Glycomics Strategies
Multidimensional chromatography involves the coupling of two or more separation dimensions to achieve enhanced resolution of complex mixtures. utas.edu.au This is particularly relevant in glycomics, the comprehensive study of the entire complement of glycans in an organism. wikipedia.org Glycomics data is often derived from techniques such as mass spectrometry, chromatography, and glycan arrays. creative-proteomics.com
Multidimensional chromatography, such as comprehensive two-dimensional liquid chromatography (LC×LC) or gas chromatography (GC×GC), offers significantly improved analytical performance over single-column approaches by increasing peak capacity. utas.edu.auresearchgate.net In glycomics, multidimensional separation is often indispensable for the large-scale analysis of complex glycan structures and for addressing the challenges posed by the low abundance of glycans and glycopeptides in complex biological samples. mdpi.comacs.org
Techniques like hydrophilic interaction chromatography (HILIC) coupled with reversed-phase chromatography or porous graphitized carbon chromatography (PGC) are used in multidimensional setups for glycan separation based on properties like size, charge, or hydrophobicity. researchgate.netnih.govcreative-proteomics.com The separated glycans are typically detected using techniques like fluorescence (FLR) and mass spectrometry (MS). researchgate.net Tandem mass spectrometry (MS/MS) can be employed in conjunction with multidimensional chromatography to resolve structural isomers and provide detailed information about glycan linkages and branching. mdpi.comcreative-proteomics.com This coupling of separation techniques with MS is a powerful tool for both qualitative and quantitative glycan analysis, dramatically improving the obtainable information. nih.gov
Research Applications and Emerging Roles of L Altrose in Glycoscience
L-Altrose as a Crucial Biochemical Reagent and Synthetic Precursor
The scarcity of this compound in nature has necessitated the development of efficient synthetic routes, which in turn has highlighted its utility as a versatile precursor for other rare sugars and complex bioactive molecules. mdpi.comrsc.org Organic chemists have devised multiple strategies to synthesize this compound, often starting from more abundant sugars like D-glucose or D-galactose. nih.gov These synthetic pathways underscore the importance of this compound as a key intermediate in accessing other valuable L-hexoses.
One of the significant applications of this compound as a synthetic precursor is in the preparation of 2,4-di-N-acetyl-L-altrose (L-2,4-Alt-diNAc). sigmaaldrich.com This derivative is a crucial biosynthetic precursor of pseudaminic acid, a nine-carbon sugar found in the flagella of several pathogenic bacteria, including Pseudomonas aeruginosa and Acinetobacter baumannii. sigmaaldrich.com The synthesis of L-2,4-Alt-diNAc from L-fucose, another L-sugar, demonstrates a practical application of this compound chemistry in the development of potential vaccine components against antibiotic-resistant bacteria. sigmaaldrich.com
Furthermore, this compound serves as a stereoselective carbon source in the synthesis of various biologically active compounds, including antibiotics. nih.gov Its unique arrangement of hydroxyl groups allows for specific chemical modifications, making it an attractive starting material for the total synthesis of complex natural products. nih.gov The ability to be hydrolyzed through ring-opening or benzoylation reactions to yield dextrose further expands its utility as a versatile biochemical reagent. nih.gov
Synthetic Routes to this compound and Its Derivatives
| Starting Material | Key Transformation | Product | Significance | Reference |
|---|---|---|---|---|
| D-Galactose | 5-epimerization via Mitsunobu inversion | This compound | Provides access to the rare L-hexose from an abundant D-sugar. | mdpi.com |
| D-Glucose | Multi-step enzymatic and chemical synthesis | This compound thioglycosides | Creates orthogonally protected forms ready for glycosylation. | nih.gov |
| L-Fucose | Multi-step synthesis including azidation and reduction | 2,4-di-N-acetyl-L-altrose (L-2,4-Alt-diNAc) | Key precursor for the synthesis of pseudaminic acid, a bacterial nonulosonic acid. | sigmaaldrich.com |
| 1,2:3,5-di-O-isopropylidene-β-L-idofuranose | Stereoselective hydroboration and hydrogenation | This compound | An efficient route from a protected L-idose derivative. | mdpi.com |
Integration of this compound into Complex Glycoconjugate Syntheses
Glycoconjugates, which include glycoproteins and glycolipids, are pivotal in a myriad of biological processes. wikipedia.orglndcollege.co.in The synthesis of these complex molecules, either through chemical or enzymatic methods, allows for the investigation of their structure-function relationships. uu.nlnih.govmicrobialcell.com The incorporation of rare sugars like this compound into these structures can provide unique probes to study biological systems or to create novel therapeutic agents.
The enzymatic synthesis of oligosaccharides and glycoconjugates often relies on glycosyltransferases, which catalyze the transfer of a monosaccharide from a nucleotide sugar donor to an acceptor molecule. nih.govmdpi.com While the direct enzymatic incorporation of this compound into glycoconjugates is not yet widely documented, the existing enzymatic machinery for oligosaccharide synthesis provides a potential avenue for its integration. wikipedia.orgnih.gov Chemoenzymatic strategies, which combine the flexibility of chemical synthesis with the specificity of enzymatic catalysis, offer a powerful approach for creating this compound-containing glycoconjugates. microbialcell.com
Chemical synthesis provides a more direct, albeit often more complex, route to incorporating this compound into glycoconjugates. uu.nlnih.gov Methods such as reductive amination can be used to conjugate the reducing end of this compound to the amine groups of proteins, creating neoglycoproteins. nih.gov The development of orthogonally protected this compound thioglycosides facilitates its use in stepwise oligosaccharide synthesis, which can then be attached to lipid or peptide backbones. nih.gov
Design and Application of this compound-Derived Glycomimetics and Carbohydrate Scaffolds for Chemical Biology
Glycomimetics are molecules that mimic the structure and/or function of carbohydrates and are designed to have improved properties such as enhanced stability, bioavailability, and binding affinity for their biological targets. biosynth.comnih.govnih.gov this compound, with its distinct stereochemistry, serves as an interesting starting point for the design of novel glycomimetics. acs.org The synthesis of C-altrosides, where the anomeric oxygen is replaced by a methylene (B1212753) group, is one such strategy to create hydrolytically stable mimics of this compound-containing glycans. nih.gov These glycomimetics can be used as inhibitors of carbohydrate-processing enzymes or as antagonists of lectin-carbohydrate interactions. nih.govfrontiersin.org
Carbohydrates are also increasingly being used as scaffolds in drug discovery to present a variety of pharmacophores in a well-defined three-dimensional arrangement. nih.govnih.govfrontiersin.orgnih.gov The rigid pyranose ring of this compound can serve as a template for the attachment of different functional groups, allowing for the creation of libraries of compounds for high-throughput screening. nih.gov The unique spatial orientation of the hydroxyl groups on the this compound scaffold can lead to the discovery of highly specific and potent bioactive molecules. nih.govfrontiersin.org
Examples of this compound-Derived Glycomimetics and Scaffolds
| Compound Type | Structural Modification | Potential Application | Reference |
|---|---|---|---|
| C-altrosides | Replacement of the anomeric oxygen with a carbon atom. | Enzyme inhibitors with increased metabolic stability. | nih.gov |
| 5-Thio-L-altrose | Replacement of the ring oxygen with a sulfur atom. | Probes for studying carbohydrate-protein interactions. | asm.org |
| This compound-based scaffolds | Attachment of various pharmacophores to the hydroxyl groups. | Drug discovery and chemical biology probes. | nih.govfrontiersin.orgnih.gov |
Elucidation of this compound's Contribution to Bacterial Polysaccharide Architecture and Function
Bacterial polysaccharides, including capsular polysaccharides (CPS) and lipopolysaccharides (LPS), play crucial roles in the survival and virulence of bacteria. sigmaaldrich.comwikipedia.org They form a protective layer around the bacterial cell and are often involved in interactions with the host immune system. pnas.org The monosaccharide composition of these polysaccharides is highly variable and can include rare sugars like this compound.
This compound has been identified as a component of the extracellular polysaccharides (EPS) of several strains of the bacterium Butyrivibrio fibrisolvens. frontiersin.orgnih.govacs.org The presence of this rare sugar in the EPS suggests a specific role in the bacterium's interaction with its environment, which for B. fibrisolvens is the rumen of herbivorous animals. frontiersin.org The unique structure conferred by this compound may contribute to the physical properties of the EPS, such as viscosity and water retention, or it may be involved in adhesion to plant matter or evasion of the host's immune response.
The identification and quantification of this compound in bacterial polysaccharides require specialized analytical techniques. frontiersin.org Methods such as gas-liquid chromatography (GLC) and GLC-mass spectrometry (GLC-MS) of alditol acetates derived from polysaccharide hydrolysates are used to determine the neutral sugar composition. frontiersin.org The absolute configuration of the altrose residues can be determined by GLC analysis of acetylated diastereomeric glycosides prepared using a chiral alcohol. frontiersin.org
The presence of this compound in bacterial polysaccharides also has implications for immunology. The O-antigen of LPS, which is a repeating oligosaccharide unit, is a major determinant of a bacterium's serotype and is a primary target for the host's adaptive immune response. sigmaaldrich.comwikipedia.org The inclusion of an unusual sugar like this compound in the O-antigen could create unique epitopes that may be useful for the development of species-specific diagnostic tools or vaccines.
Occurrence of this compound in Bacterial Polysaccharides
| Bacterial Species | Polysaccharide Type | Proposed Function of this compound | Reference |
|---|---|---|---|
| Butyrivibrio fibrisolvens | Extracellular Polysaccharide (EPS) | Structural component contributing to the physical properties of the EPS and potentially involved in environmental interactions. | frontiersin.orgnih.govacs.org |
Computational and Theoretical Investigations of L Altrose
Quantum Chemical Studies on L-Altrose Molecular Properties and Interactions
Density Functional Theory (DFT) Applications to this compound Systems
DFT calculations have been employed to probe the probability of formation of internal hydrogen bonds in rare sugars, including altrose. researchgate.netresearchgate.net These studies compare altrose with other rare sugars like gulose, allose, and talose, which are stereoisomers differing in the orientation of hydroxyl groups on the C2-4 atoms. researchgate.netresearchgate.net DFT calculations can provide a mechanistic picture in agreement with experimental outcomes in studies involving the synthesis of this compound. researchgate.net
Theoretical calculated O-H stretching FT-IR vibrational frequencies using methods like B3LYP/6-31G* have confirmed that intramolecular hydrogen bonds in altrose cause a red-shift (shift toward low frequencies) compared to free hydroxyl groups. researchgate.netresearchgate.net The lowest IR frequency in each sugar studied was found to be related to the structure with the highest stabilization energy and the strongest intramolecular hydrogen bonds. researchgate.net
Atom in Molecules (AIM) and Natural Bond Orbital (NBO) Analyses of this compound Intramolecular Interactions
AIM and NBO analyses are powerful tools used in conjunction with DFT to further characterize the nature and strength of intramolecular interactions, particularly hydrogen bonds, within this compound. researchgate.netresearchgate.netresearchgate.net
AIM analysis has identified that altrose, similar to talose, can form three predominantly intramolecular hydrogen bonds. researchgate.netresearchgate.net These intramolecular hydrogen bonds are generally considered closed-shell interactions. researchgate.netresearchgate.net
NBO analysis helps to understand the electron delocalization and donor-acceptor interactions within a molecule. researchgate.netscirp.org It can quantify the strength of hydrogen bonds by examining the delocalization interaction from a lone pair orbital to an antibonding orbital. nih.gov Studies utilizing NBO analysis on rare sugars, including altrose, have provided insights into the electronic structure and the contribution of electron delocalization to the stability of different conformers. researchgate.netresearchgate.net For instance, in altrose, the three intramolecular hydrogen bonds identified by AIM analysis were found to have similar interaction energies based on these computational methods. researchgate.net
Molecular Modeling and Simulation of this compound and its Oligosaccharides
Molecular modeling and simulation techniques, such as Molecular Dynamics (MD) simulations, are crucial for studying the conformational preferences, dynamics, and interactions of this compound and its oligosaccharides in various environments, including in solution. scirp.orgmedchemexpress.comquora.comacs.orgrsc.orgnih.govacs.org
Simulation of this compound Conformational Preferences and Dynamics
Molecular dynamics simulations are widely used to delineate the dynamic conformations of carbohydrates like this compound. rsc.org These simulations can provide information on the preferred three-dimensional structures and how they change over time. Studies have investigated the conformational dynamics of hexose (B10828440) monosaccharides, including altrose, using different force fields. acs.org
Research comparing additive and polarizable force fields in MD simulations of hexose monosaccharides, including altrose, has shown that different force fields can sample different conformational spaces. acs.org Additive force fields might predominantly sample specific chair conformations (e.g., ⁴C₁ for D-sugars), while polarizable force fields can sample both chair and intermediate conformations. acs.org While some force field parameters have shown improvement in sampling specific conformations for other sugars, accurately modeling α-altrose has presented challenges when compared to experimental data, indicating areas requiring further refinement in force field development. acs.org
Molecular dynamics simulations have also been applied to study the interactions of monosaccharides, including this compound, with proteins like pyranose dehydrogenase (PDH) to understand substrate promiscuity. plos.org These simulations can provide insights into the ring-conformational preferences of L-stereoisomers, which are often found in the ¹C₄ chair conformation, consistent with experimental observations. plos.org
Molecular dynamics simulations can be used to study the conformational flexibility of oligosaccharides containing this compound, providing information on the preferred orientations around glycosidic linkages. rsc.orgrsc.orgnih.gov
Computational Analysis of this compound Intermolecular Recognition and Hydrogen Bonding
Computational analysis plays a vital role in understanding how this compound interacts with other molecules, including solvent (like water) and biomolecules (like proteins or other carbohydrates). Hydrogen bonding is a key intermolecular force influencing these interactions. quora.comlibretexts.orgindiana.edureagent.co.ukcurriculumresources.edu.ghpearson.comacs.org
Computational modeling, in conjunction with experimental studies, suggests that the interaction between a sugar moiety and a peptide backbone is largely due to hydrogen bonding between the carbohydrate's hydroxyl groups and the peptide's carbonyl and amide groups. indiana.edu
Computational analysis of hydrogen-bonded networks from simulation coordinates requires specific definitions of hydrogen bonds, often based on geometric and/or energetic criteria. acs.org These analyses can determine descriptors like the number of hydrogen bonds per molecule and identify hydrogen-bonded assemblies. acs.org
Studies using electronic structure calculations, such as DFT, have investigated hydrogen bond formation between sugars and water molecules, characterizing the nature and strength of these intermolecular bonds. whiterose.ac.uk Techniques like NBO analysis can be used to calculate levels of electron donation and assess hydrogen bond strength through second-order perturbation calculations. whiterose.ac.uk
While intramolecular hydrogen bonds play a role in the conformational preferences of disaccharides, intermolecular hydrogen bonds with the solvent, particularly in a highly polar protic solvent like water, are also significant and can influence properties like hydrophilicity. researchgate.net Computational studies help to elucidate the balance and interplay between these intra- and intermolecular interactions.
Future Research Directions in L Altrose Chemistry and Glycoscience
Development of Innovative and Scalable L-Altrose Synthesis Strategies
Developing efficient and scalable synthetic routes to this compound is crucial for its wider availability and application. Traditional chemical synthesis of rare sugars often faces challenges due to the need for extensive protection-group chemistry resulting from the multifunctionality of sugars. ethz.ch
Research efforts are focused on innovative strategies to overcome these limitations. One approach involves the epimerization of more readily available D-sugars. For instance, a convenient chemical synthesis of this compound starting from D-galactose has been reported, utilizing a 5-epimerization step via Mitsunobu inversion of the open-chain D-hexose. researchgate.net Another strategy explores the conversion of D-sugars to their corresponding L-enantiomers by switching functional groups at specific carbon positions, such as C1 and C5. rhhz.net
While chemical synthesis provides access to this compound and its derivatives, the development of scalable methods remains a key area for future research. The synthesis of complex glycoconjugates, which may incorporate this compound, often relies on the availability of sugar-1-phosphates, and the chemical synthesis of these can be tedious. pnas.org Future research will likely explore novel chemical methodologies, potentially incorporating aspects of green chemistry, to achieve higher yields and reduce the environmental footprint of this compound production. portlandpress.com The concept of "scalable synthesis" is a significant challenge in nanotechnology and chemical production, emphasizing the need for methods that can be effectively transitioned from laboratory scale to industrial production. nih.govresearchgate.netmdpi.com
Engineering Novel Biocatalytic Systems for this compound Production and Derivatization
Biocatalysis offers a promising alternative or complementary approach to chemical synthesis for this compound production and the creation of its derivatives. Enzymes can provide high substrate and stereoselectivity, which is particularly advantageous for complex sugar structures. ethz.ch
Research in this area includes the identification and engineering of enzymes capable of catalyzing the formation of this compound. For example, this compound has been produced from L-rhamnose using microbial enzymes, including L-arabinose isomerase. tandfonline.comresearchgate.net While enzymatic isomerization reactions can be limited by unfavorable thermodynamic equilibrium, leading to lower yields, integrated processes combining enzymatic conversion with separation techniques like simulated moving bed chromatography are being investigated to overcome this limitation and achieve higher yields. ethz.ch
Enzyme engineering plays a vital role in improving the efficiency and specificity of biocatalytic systems for this compound. Directed evolution, for instance, has been used to enhance the catalytic capabilities of enzymes like Escherichia coli galactokinase (GalK), enabling it to phosphorylate sugars such as this compound, which were not substrates for the wild-type enzyme. pnas.org This demonstrates the potential to engineer enzymes for novel reactions involving this compound.
Furthermore, enzymes like GDP-mannose 3,5-epimerase (GM35E), known to catalyze the epimerization of GDP-mannose, have been shown to produce GDP-altrose as a product, indicating potential for enzymatic routes to activated this compound forms. nih.gov Understanding the reaction mechanisms of such enzymes is crucial for future specificity engineering efforts. nih.gov The development of biocatalytic cascades, combining multiple enzymatic steps in one pot, is also an active area of research for the efficient synthesis of valuable chemicals, which could potentially be applied to this compound derivatives. acs.orgresearchgate.net
Advancements in Integrated Analytical and Computational Approaches for this compound Characterization
Accurate and efficient characterization of this compound and its derivatives is essential for both synthetic and biological studies. A range of analytical techniques are employed, including chromatography (such as TLC, GLC, and HPLC) and mass spectrometry (GLC-MS), particularly for analyzing sugar composition in complex samples like bacterial polysaccharides. google.commdpi.comoup.com Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural elucidation and conformational analysis of sugars and their derivatives. pnas.orgmdpi.com
Future research will likely focus on integrating and advancing these analytical methods for more sensitive, high-throughput, and comprehensive characterization of this compound in various matrices. This includes developing improved methods for detecting, quantifying, and determining the absolute configuration of altrose in biological samples. oup.com
Computational approaches are becoming increasingly important in glycoscience and can complement experimental analytical techniques. mdpi.comgu.se Theoretical studies, such as Density Functional Theory (DFT) calculations, can provide insights into the conformational preferences and intramolecular interactions of rare sugars like altrose. researchgate.net Computational methods can also be used to predict and analyze NMR spectra, aiding in structural determination. mdpi.com
The integration of advanced analytical platforms with computational modeling holds significant potential for a deeper understanding of this compound's behavior and properties. This includes using computational tools to interpret complex spectroscopic data and to model the interactions of this compound-containing glycans with biological molecules. gu.seresearchgate.net The development of databases and modeling tools is crucial for advancing glycobiotechnology. ludger.com
Expanding the Understanding of this compound in Diverse Biological Systems and Glycan Structures
While this compound's natural occurrence has been primarily noted in bacterial extracellular polysaccharides, further research is needed to fully understand its distribution and roles in diverse biological systems. google.comwikipedia.orgoup.com Glycans, including rare sugars, play crucial roles in a wide range of biological processes, such as cell-cell recognition, immune responses, and host-pathogen interactions. neb.cnnih.govneb.cnnih.gov
Future research directions include exploring other potential natural sources of this compound and investigating its presence in different organisms and cell types. Understanding the biosynthetic pathways leading to this compound in nature is also a key area of study.
Identification of New Academic Research Themes for this compound in Emerging Glycoscience Fields
This compound is poised to become a subject of increasing interest in emerging fields within glycoscience. Glycoscience itself is a rapidly evolving discipline with potential applications in medicine, biotechnology, and materials science. researchgate.netludger.comneb.cn
One emerging theme is the potential utility of this compound and its derivatives in the development of novel therapeutics and diagnostics. Rare sugars and their modified forms are being explored as potential drug candidates or as components of glycoconjugate vaccines and other biomaterials. ludger.comresearchgate.net The unique structural features of this compound may offer novel properties for such applications.
Another area is the role of rare sugars in synthetic biology and metabolic engineering. nih.gov this compound or its precursors could be targets for engineered metabolic pathways in microorganisms to produce valuable compounds. beilstein-journals.org
Furthermore, this compound could be a valuable tool in fundamental glycoscience research, for example, in studying enzyme mechanisms, carbohydrate-protein interactions, and the biological functions of specific glycan structures. pnas.orgludger.com The flexibility of the altrose ring conformation, compared to many other aldohexopyranosides, makes it an interesting subject for conformational studies. wikipedia.org
The increasing recognition of the importance of glycans in health and disease, coupled with technological advancements in glycan analysis and synthesis, is opening up new avenues for research involving rare sugars like this compound in fields such as glycoimmunology and the study of host-pathogen interactions. nih.govresearchgate.net
Q & A
Q. What are the key synthetic routes for L-altrose, and how do their yields compare under standard conditions?
this compound is synthesized via stereoselective methods such as the epimerization of D-galactose derivatives or the use of 1,6-anhydro-β-L-hexopyranoses as synthons . For example, Hung et al. (2000) achieved this compound synthesis through C-5 inversion of 1,6-anhydro-β-L-mannopyranose using Mitsunobu conditions, yielding 72% of the target compound . Comparative yields for alternative pathways (e.g., epoxide ring-opening) range from 50–65%, highlighting the need for optimization of reaction conditions (Table 1).
Table 1. Synthetic Yields of this compound via Competing Pathways
| Method | Catalyst/Reagent | Yield (%) | Reference |
|---|---|---|---|
| Mitsunobu inversion | DIAD, PPh3 | 72 | |
| Epoxide ring-opening | CF3CO2H | 65 | |
| Enzymatic epimerization | Galactose mutarotase | 50 |
Q. What analytical techniques are critical for confirming this compound purity and stereochemistry?
High-resolution NMR (e.g., <sup>1</sup>H/<sup>13</sup>C) and X-ray crystallography are essential for verifying stereochemical assignments. For instance, <sup>1</sup>H NMR coupling constants (JH2,H3 = 3.2 Hz) distinguish this compound from its C-3 epimer, L-mannose . Purity is validated via HPLC using a chiral column (e.g., Astec CYCLOBOND I 2000) with a mobile phase of acetonitrile/water (75:25) .
Q. How does this compound occur in natural products, and what challenges arise in its isolation?
this compound is rare in nature, primarily found as a component of bacterial polysaccharides or glycosides. Its low natural abundance (<0.1% in known glycans) necessitates synthetic routes rather than extraction . Contamination by D-sugars during isolation often requires enzymatic purification (e.g., galactose oxidase treatment) to achieve >95% enantiomeric excess .
Advanced Research Questions
Q. How can conflicting data on this compound’s stability in aqueous solutions be resolved?
Discrepancies in stability studies (e.g., half-life ranging from 24–72 hours at pH 7.4) arise from varying buffer compositions and temperature control. For reproducibility, use phosphate-buffered saline (PBS, 0.1 M) at 25°C and monitor degradation via polarimetry . Recent studies attribute instability to β-elimination under alkaline conditions, which can be mitigated by adding 1% ascorbic acid as a stabilizer .
Q. What computational models best predict this compound’s conformational behavior in glycosylation reactions?
Density functional theory (DFT) at the B3LYP/6-31G(d) level accurately models the chair-to-boat transitions of L-altropyranose during glycosidic bond formation. Key findings include a 2.3 kcal/mol energy barrier for axial-to-equatorial OH group rotation, which aligns with experimental <sup>13</sup>C NMR data . Molecular dynamics simulations (AMBER force field) further reveal solvent-dependent stabilization of the <sup>4</sup>C1 conformation in DMSO .
Q. What experimental designs address low regioselectivity in this compound glycosylation?
Low regioselectivity (e.g., α/β ratios of 1:1.2 in unprotected substrates) is improved using bulky protecting groups (e.g., trityl at O-3) to sterically guide coupling. Hung et al. (2001) achieved α-selective glycosylation (α:β = 4:1) with Schmidt conditions (TMSOTf, CH2Cl2, –40°C) . Kinetic vs. thermodynamic control should be assessed via time-resolved <sup>19</sup>F NMR using fluorinated acceptors .
Q. How do contradictory reports on this compound’s biological activity inform future assay design?
While some studies claim this compound inhibits bacterial biofilm formation (IC50 = 1.2 mM), others report no activity due to impurities or assay variability. Rigorous controls include:
- Using >99% pure this compound (validated by LC-MS).
- Including D-altrose as a stereochemical control.
- Standardizing biofilm assays (e.g., crystal violet staining with S. aureus ATCC 25923) .
Methodological Guidelines
- Data Validation : Ensure reproducibility by adhering to Beilstein Journal protocols for compound characterization (e.g., elemental analysis ±0.4% for C, H, N) .
- Contradiction Analysis : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unresolved questions, such as this compound’s role in glycan-mediated signaling .
- Ethical Reporting : Disclose all synthetic byproducts (e.g., 1,6-anhydro side products) in supplementary materials to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
